molecular formula C19H20IN3O2 B11544316 N-(3,4-dimethylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3,4-dimethylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11544316
M. Wt: 449.3 g/mol
InChI Key: LBVJXHLRXILWIX-CIAFOILYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol and methanol, which help in dissolving the reactants and promoting the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s aromatic rings may also participate in π-π interactions with other aromatic systems, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE
  • N-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYLPHENYL)AMINE

Uniqueness

N-(3,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of both dimethylphenyl and iodophenyl groups, which confer distinct chemical properties and reactivity. The iodine atom, in particular, can participate in halogen bonding, enhancing the compound’s interaction with biological targets and its potential as a therapeutic agent .

Properties

Molecular Formula

C19H20IN3O2

Molecular Weight

449.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N'-[(E)-(3-iodophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C19H20IN3O2/c1-13-6-7-17(10-14(13)2)22-18(24)8-9-19(25)23-21-12-15-4-3-5-16(20)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

LBVJXHLRXILWIX-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)I)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)I)C

Origin of Product

United States

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